Product packaging for Cinoxate(Cat. No.:CAS No. 1322-65-2)

Cinoxate

Cat. No.: B072691
CAS No.: 1322-65-2
M. Wt: 250.29 g/mol
InChI Key: CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Description

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is a synthetic organic compound primarily utilized in research as a model ultraviolet (UV-B) filter. Its core research value lies in its mechanism of action, which involves the efficient absorption of high-energy UV radiation in the 280-320 nm range. Upon absorption, this compound undergoes rapid isomerization from the trans- to the cis-configuration, effectively converting photonic energy into harmless thermal energy, thereby preventing DNA damage and oxidative stress in experimental models. Researchers employ this compound in photostability assays, the development and in vitro evaluation of topical sunscreen formulations, and studies investigating the molecular pathways of photodamage and photoprotection. Its well-characterized properties make it an invaluable tool for advancing the fields of photochemistry, dermatological research, and cosmetic science, providing a benchmark for comparing the efficacy and safety of novel UV-absorbing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B072691 Cinoxate CAS No. 1322-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+
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InChI Key

CMDKPGRTAQVGFQ-RMKNXTFCSA-N
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Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
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Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C14H18O4
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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DSSTOX Substance ID

DTXSID101167513
Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Molecular Weight

250.29 g/mol
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Physical Description

2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index]
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Boiling Point

388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg
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Flash Point

greater than 212 °F (NTP, 1992)
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Solubility

Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils
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Density

1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C
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Vapor Pressure

0.00034 [mmHg]
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Color/Form

Viscous liquid, may have slight yellow tinge

CAS No.

104-28-9, 83834-60-0
Record name 2-ETHOXYETHYL-P-METHOXYCINNAMATE
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Record name 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)-
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Melting Point

Solidifies below -25 °C
Record name CINOXATE
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Preparation Methods

Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .

In industrial production, the process is scaled up, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Cinoxate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Cinoxate has several significant applications across different fields:

Cosmetic Science

  • Sunscreen Formulation : this compound is primarily used in sunscreens to protect the skin from UV radiation. Its ability to absorb UVB rays helps prevent sunburn and reduces the risk of skin cancer and photoaging .
  • Stabilization of Cosmetic Products : Beyond sunscreens, this compound is used in various cosmetic formulations to protect against UV degradation, thereby enhancing product longevity and efficacy .

Biological Research

  • Cellular Protection Studies : Research indicates that this compound plays a role in protecting keratinocytes from UV-induced damage. Studies have shown its effectiveness in preventing DNA damage and mutations, which are precursors to skin cancer .
  • Hormonal Activity Investigation : Recent findings suggest that this compound may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), implicating potential effects on metabolic processes and fat cell differentiation .

Environmental Studies

  • Impact on Aquatic Ecosystems : Investigations into the environmental effects of UV filters like this compound have raised concerns about their potential toxicity to aquatic life. Studies are ongoing to assess the ecological impact of these compounds when they enter water systems through runoff .

Case Study 1: Efficacy in Sunscreen Formulations

A study conducted on various sunscreen products containing this compound demonstrated its effectiveness in reducing sunburn incidence among participants exposed to controlled UV radiation. The results indicated that products with higher concentrations of this compound provided significantly better protection compared to those without it .

Case Study 2: Hormonal Effects

In a laboratory study examining the hormonal effects of sunscreen ingredients, this compound was found to influence PPARγ activity. This study highlighted concerns regarding its potential obesogenic effects, particularly in populations with high exposure levels through daily sunscreen use .

Mechanism of Action

Cinoxate exerts its effects by absorbing ultraviolet radiation, particularly in the UVB range. This absorption prevents the UV radiation from penetrating the skin and causing damage. The molecular target of this compound is the UV radiation itself, and the compound acts by converting the absorbed UV energy into harmless heat .

Comparison with Similar Compounds

This compound

  • Chemical Structure : 2-ethoxyethyl ester of 4-methoxycinnamic acid.
  • Water Solubility: Enhanced due to the polar ethoxyethanol group.

Octinoxate

  • Chemical Structure : Octyl ester of 4-methoxycinnamic acid.
  • Water Solubility : Poor; highly lipophilic (LogP ~6.9), favoring oil-based formulations.
  • UV Absorption: Peak at 310 nm with molar absorptivity of 24,000 mol⁻¹ cm⁻¹, slightly higher than this compound .

Amiloxate

  • Chemical Structure : Isoamyl ester of 4-methoxycinnamic acid.
  • Water Solubility: Moderate, between this compound and octinoxate.
  • UV Absorption: Comparable to this compound (peak ~308 nm) but with unconfirmed molar absorptivity .

Efficacy and Formulation Considerations

Parameter This compound Octinoxate Amiloxate
Absorption Peak 308 nm 310 nm ~308 nm
Molar Absorptivity 20,650 mol⁻¹ cm⁻¹ 24,000 mol⁻¹ cm⁻¹ Not reported
Water Solubility High Low Moderate
Regulatory Status Approved in US, CA, AU Approved globally (including EU) Limited approvals (e.g., Japan)
  • This compound vs. Octinoxate: While both absorb UVB radiation, octinoxate’s higher lipophilicity makes it more suitable for water-resistant sunscreens.
  • This compound vs. Amiloxate: Both share similar absorption spectra, but amiloxate’s isoamyl group may enhance skin penetration, raising concerns about systemic absorption. This compound’s ethoxyethanol fragment reduces this risk .

Research Findings and Implications

Its higher water solubility allows for innovative formulations in sprayable or lightweight sunscreens. However, its photostability—resistance to degradation under UV exposure—remains less studied compared to octinoxate, which is stabilized by its lipophilic backbone .

Q & A

Q. Methodological Answer

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
  • Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 310 nm. Validate with spike-recovery tests (target: 95–105% recovery) and inter-day precision (RSD <2%). Include internal standards (e.g., octocrylene) to correct matrix effects .

What are the challenges in modeling this compound’s dermal penetration using artificial membrane assays?

Advanced Research Question
Artificial membranes often underestimate penetration due to lack of stratum corneum lipid diversity. Combine Franz diffusion cells with ex vivo human skin and computational models (e.g., QSAR or molecular dynamics) to predict permeability coefficients. Validate with mass spectrometry imaging (MSI) for spatial distribution analysis .

How do conflicting reports on this compound’s oxidative degradation pathways impact formulation stability?

Advanced Research Question
Conflicting pathways (e.g., radical-mediated vs. hydrolytic degradation) suggest context-dependent instability. Conduct accelerated stability trials under varying pH (4–8), oxygen levels, and light exposure. Use LC-MS/MS to identify degradation products and propose mechanistic pathways via kinetic modeling .

What frameworks (e.g., PICOT) structure hypothesis-driven studies on this compound’s therapeutic potential beyond UV protection?

Methodological Answer
Apply the PICOT framework :

  • Population : Human keratinocytes (in vitro) or photoaged skin models (in vivo).
  • Intervention : this compound at IC50 concentrations (e.g., 50 µM).
  • Comparison : Untreated controls or alternative UV filters (e.g., avobenzone).
  • Outcome : Reduction in reactive oxygen species (ROS) via fluorometric assays.
  • Time : Acute (24h) vs. chronic (14-day) exposure .

How can researchers resolve contradictions in this compound’s estrogenic activity reported in endocrine disruption studies?

Advanced Research Question
Contradictions arise from assay sensitivity (e.g., YES vs. ER-CALUX). Use dual-luciferase reporter assays in MCF-7 cells with dose-response curves (0.1–100 µM). Cross-validate with in silico docking simulations (PDB: 3ERT) to assess estrogen receptor binding affinity .

What statistical approaches normalize this compound efficacy data across heterogeneous study designs?

Methodological Answer
Apply percentile normalization to benchmark against reference compounds (e.g., oxybenzone). Use multivariate analysis (ANCOVA) to adjust for covariates like skin type or UV intensity. Report effect sizes (Cohen’s d) for cross-study comparability .

How do synergies between this compound and antioxidants (e.g., vitamin E) influence experimental outcomes in photoprotection studies?

Advanced Research Question
Synergistic effects may reduce this compound’s photodegradation. Design factorial experiments (2×2 matrix: ±this compound, ±vitamin E). Measure ROS scavenging (electron paramagnetic resonance) and UV filter stability (HPLC). Use response surface methodology (RSM) to optimize ratios .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinoxate
Reactant of Route 2
Reactant of Route 2
Cinoxate

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